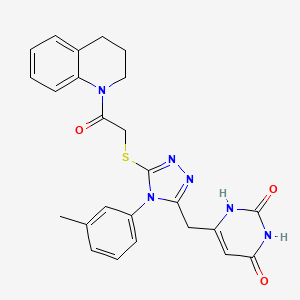
6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H24N6O3S and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comprehensive Analysis of Scientific Research Applications of Pyrimidine Derivative
The compound “6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex pyrimidine derivative. While specific applications for this compound are not readily available, we can infer potential uses based on the general scientific research applications of pyrimidine derivatives. Below is a detailed analysis focusing on unique applications derived from the general properties and activities of pyrimidine derivatives.
Antioxidant Applications: Pyrimidine derivatives have been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress . Oxidative stress can lead to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of pyrimidine derivatives to act as antioxidants makes them valuable in research aimed at developing treatments for these conditions.
Anticancer Agents: One of the most significant applications of pyrimidine derivatives is their use as anticancer agents . They have been found to exhibit strong cytotoxicity against various cancer cell lines. The structural diversity of pyrimidine allows for the synthesis of compounds that can target different stages of cancer development, making them versatile tools in oncology research.
Antimicrobial Activity: Pyrimidine derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics . With antibiotic resistance on the rise, there is a pressing need for novel antimicrobial agents. Research into pyrimidine derivatives could lead to breakthroughs in treating bacterial infections.
Antiviral Research: The antiviral activity of pyrimidine derivatives is another area of interest. They can be designed to interfere with viral replication, which is essential in the fight against viral diseases . This application is particularly relevant in the context of emerging viral threats and pandemics.
Anti-inflammatory and Analgesic Uses: Pyrimidine derivatives have shown potential as anti-inflammatory and analgesic compounds . These properties are beneficial in the development of treatments for chronic inflammatory diseases and pain management.
Neuroprotective Effects: Research has indicated that pyrimidine derivatives may have neuroprotective effects . This makes them candidates for the development of drugs to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Thyroid Regulation: Some pyrimidine derivatives are used in the production of thyroid drugs . They can help regulate thyroid function, which is crucial for maintaining metabolic balance and overall health.
Antileishmanial Activity: Pyrimidine derivatives have been explored for their antileishmanial activity, which is important in the treatment of leishmaniasis, a disease caused by parasites . This application highlights the potential of pyrimidine derivatives in addressing neglected tropical diseases.
特性
IUPAC Name |
6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-16-6-4-9-19(12-16)31-21(13-18-14-22(32)27-24(34)26-18)28-29-25(31)35-15-23(33)30-11-5-8-17-7-2-3-10-20(17)30/h2-4,6-7,9-10,12,14H,5,8,11,13,15H2,1H3,(H2,26,27,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZDYNDHRPNGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC(=O)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

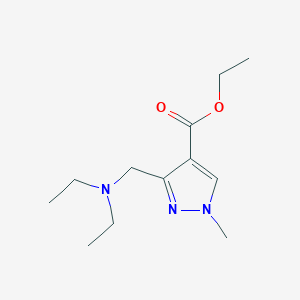
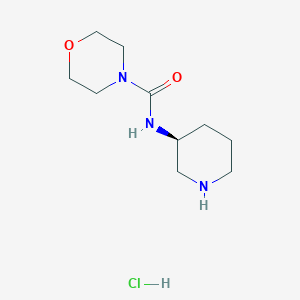
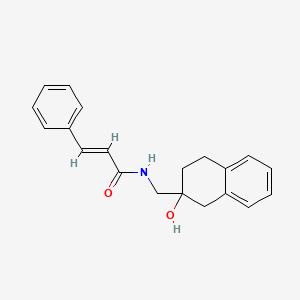
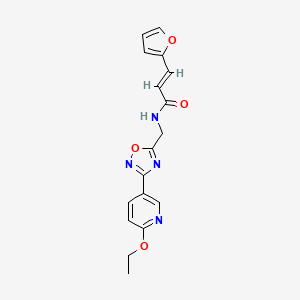
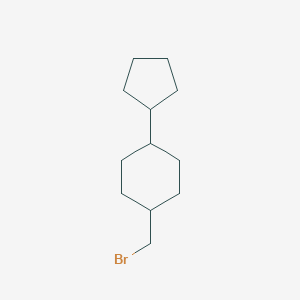
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)
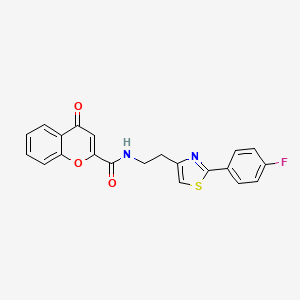
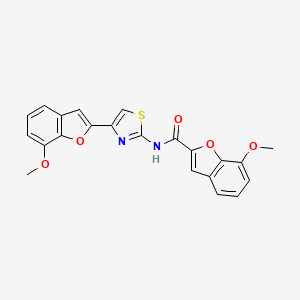
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
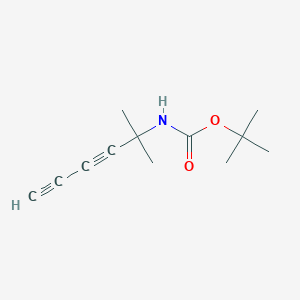
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2898651.png)
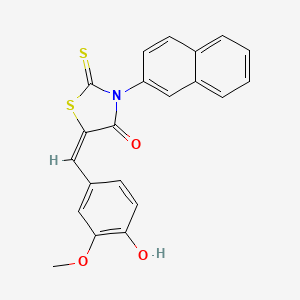
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2898653.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2898656.png)